N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide is a compound belonging to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a naphthofuran core fused with a cyclopentyl group and a carboxamide functional group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The synthesis begins with the preparation of the naphthofuran core.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a series of reactions involving the formation of intermediates, such as brominated compounds, followed by substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl group, using reagents like bromine and sodium hydride.
Common Reagents and Conditions
Oxidation: TEMPO, BAIB, acetonitrile, and water mixture.
Reduction: Sodium borohydride in suitable solvents.
Substitution: Bromine, sodium hydride, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at specific positions on the naphthofuran core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets melanin concentrating hormone receptor 1 (MCH-R1), which is involved in the regulation of feeding and energy homeostasis.
Pathways Involved: By antagonizing MCH-R1, the compound can modulate the central satiety and hunger regulating systems, potentially leading to reduced food intake and weight loss.
Comparison with Similar Compounds
Similar Compounds
Carboxine: A well-known furan carboxamide fungicide used in the treatment of fungal diseases.
Oxicarboxine: Another furan carboxamide fungicide with similar applications.
Uniqueness
N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide stands out due to its unique structure, which includes a cyclopentyl group and a naphthofuran core
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-cyclopentylbenzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H17NO2/c20-18(19-13-6-2-3-7-13)17-11-15-14-8-4-1-5-12(14)9-10-16(15)21-17/h1,4-5,8-11,13H,2-3,6-7H2,(H,19,20) |
InChI Key |
VPROQYQBNVRYST-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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